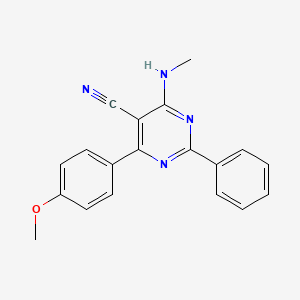![molecular formula C13H11ClN2O3 B2360924 Methyl-4-chlor-3-[(3-Formylpyrazol-1-yl)methyl]benzoat CAS No. 2137686-98-5](/img/structure/B2360924.png)
Methyl-4-chlor-3-[(3-Formylpyrazol-1-yl)methyl]benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate is a chemical compound that belongs to the class of benzoates It features a pyrazole ring attached to a benzoate moiety, with a chloro substituent at the 4-position and a formyl group at the 3-position of the pyrazole ring
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate typically involves the reaction of 4-chloro-3-(bromomethyl)benzoic acid methyl ester with 3-formylpyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The formyl group in the pyrazole ring can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloro substituent on the benzoate ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: 4-chloro-3-[(3-carboxypyrazol-1-yl)methyl]benzoate.
Reduction: 4-chloro-3-[(3-hydroxymethylpyrazol-1-yl)methyl]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The formyl group and the pyrazole ring may play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-chloro-3-[(3-hydroxymethylpyrazol-1-yl)methyl]benzoate
- Methyl 4-chloro-3-[(3-carboxypyrazol-1-yl)methyl]benzoate
- Methyl 4-chloro-3-[(3-methylpyrazol-1-yl)methyl]benzoate
Comparison: Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., hydroxymethyl, carboxy, or methyl groups) may exhibit different chemical behaviors and biological effects .
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-13(18)9-2-3-12(14)10(6-9)7-16-5-4-11(8-17)15-16/h2-6,8H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJRQHVAEDDAQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)CN2C=CC(=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137686-98-5 |
Source


|
| Record name | methyl 4-chloro-3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2360842.png)


![4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole](/img/structure/B2360845.png)
![2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2360847.png)

![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2360852.png)
![4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2360854.png)

![4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2360857.png)
![methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2360858.png)


![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2360863.png)
